[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
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Overview
Description
[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes an acetyloxy group, an aminopurinyl group, and a hydroxymethyl group attached to an oxolan ring. Its intricate structure makes it a subject of interest in chemical, biological, and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring.
Introduction of the acetyloxy group: This is achieved through acetylation reactions using acetic anhydride or acetyl chloride under acidic or basic conditions.
Attachment of the aminopurinyl group: This step involves nucleophilic substitution reactions where the aminopurinyl group is introduced to the oxolan ring.
Hydroxymethylation: The hydroxymethyl group is introduced through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The acetyloxy and aminopurinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted purines.
Scientific Research Applications
[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The aminopurinyl group allows it to interact with nucleic acids, potentially inhibiting viral replication or inducing apoptosis in cancer cells. The acetyloxy group may enhance its cellular uptake and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
- [(2S,3S,4S,5S)-4-hydroxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
- [(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(methyl)oxolan-3-yl] acetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H17N5O6 |
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Molecular Weight |
351.31 g/mol |
IUPAC Name |
[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C14H17N5O6/c1-6(21)23-10-8(3-20)25-14(11(10)24-7(2)22)19-5-18-9-12(15)16-4-17-13(9)19/h4-5,8,10-11,14,20H,3H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m0/s1 |
InChI Key |
OUQFHKYWNKYTTQ-AEHQLWAISA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](O[C@@H]([C@H]1OC(=O)C)N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
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